molecular formula C18H24N2O4 B4929024 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide

1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide

Cat. No. B4929024
M. Wt: 332.4 g/mol
InChI Key: WTEGRSQXSLSAGE-UHFFFAOYSA-N
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Description

1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide, also known as ABT-089, is a synthetic compound that belongs to the class of nootropic drugs. It was initially developed as a potential treatment for cognitive impairments associated with Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. ABT-089 has been shown to enhance cognitive function, memory, and learning abilities in animal models and human clinical trials.

Mechanism of Action

The exact mechanism of action of 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide is not fully understood. However, it is believed to act as a selective agonist of the alpha-4 beta-2 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various cognitive processes, including attention, learning, and memory. By activating this receptor, 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide enhances the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function.
Biochemical and Physiological Effects
1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function. 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide also increases the density of alpha-4 beta-2 nAChR in the brain, which further enhances its cognitive-enhancing effects. Additionally, 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide has been shown to improve cortical and hippocampal synaptic plasticity, which is important for learning and memory.

Advantages and Limitations for Lab Experiments

1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments. It is a selective agonist of the alpha-4 beta-2 nAChR, which makes it a useful tool for studying the role of this receptor in cognitive function. 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide has also been shown to have minimal side effects and toxicity in animal models and human clinical trials. However, 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide has some limitations for lab experiments. It has a short half-life, which makes it difficult to administer and study in animal models. Additionally, 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide. One direction is to investigate its potential therapeutic applications in cognitive disorders such as Alzheimer's disease and schizophrenia. Another direction is to study the long-term effects of 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide on cognitive function and brain plasticity. Additionally, further studies are needed to understand the exact mechanism of action of 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide and its interactions with other neurotransmitter systems. Finally, developing new derivatives of 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide with improved pharmacokinetic properties could enhance its potential therapeutic applications.
In conclusion, 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide is a promising nootropic drug that has shown potential therapeutic applications in various cognitive disorders. Its selective agonist activity on alpha-4 beta-2 nAChR enhances cognitive function and learning abilities. Although it has some limitations, 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments and future research directions.

Synthesis Methods

The synthesis of 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction of 2,3-dimethoxybenzaldehyde with cyclopropylamine followed by the reduction of the resulting imine with sodium borohydride. The piperidine ring is then introduced by reacting the resulting amine with 1,3-dimethyl-2-imidazolidinone, followed by the introduction of the carboxamide group with acetic anhydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various cognitive disorders. In animal models, 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide has been shown to improve memory and learning abilities in tasks such as the Morris water maze, radial arm maze, and passive avoidance tests. In human clinical trials, 1-cyclopropyl-N-(2,3-dimethoxybenzyl)-6-oxo-3-piperidinecarboxamide has been shown to enhance cognitive function and attention in healthy volunteers and individuals with ADHD.

properties

IUPAC Name

1-cyclopropyl-N-[(2,3-dimethoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-23-15-5-3-4-12(17(15)24-2)10-19-18(22)13-6-9-16(21)20(11-13)14-7-8-14/h3-5,13-14H,6-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEGRSQXSLSAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)C2CCC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-N-[(2,3-dimethoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide

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